

Technical Guide: Spectroscopic Analysis of 3-Amino-4-chloropyridine

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Compound of Interest

Compound Name: 3-Amino-4-chloropyridine

Cat. No.: B021944

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **3-Amino-4-chloropyridine**. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines data from publicly available sources with predicted spectroscopic features based on established principles of chemical structure and spectroscopy.

Core Data Presentation

The following tables summarize the key physicochemical properties and the anticipated spectroscopic data for **3-Amino-4-chloropyridine**.

Table 1: Physicochemical Properties of **3-Amino-4-chloropyridine**

Property	Value	Source
Molecular Formula	C ₅ H ₅ ClN ₂	PubChem[1]
Molecular Weight	128.56 g/mol	PubChem[1]
CAS Number	20511-15-3	Sigma-Aldrich[2]
Appearance	Solid	Sigma-Aldrich[2]
Melting Point	58-63 °C	Sigma-Aldrich[2]

Table 2: Predicted ^1H NMR Spectral Data for **3-Amino-4-chloropyridine** (in CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.1	Singlet	-
H-5	~7.9	Doublet	~5.0
H-6	~7.2	Doublet	~5.0
-NH ₂	~4.6	Broad Singlet	-

Note: These are predicted values. Actual experimental values may vary.

Table 3: Predicted ^{13}C NMR Spectral Data for **3-Amino-4-chloropyridine** (in CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-2	~140
C-3	~138
C-4	~134
C-5	~127
C-6	~124

Note: These are predicted values. Actual experimental values may vary.

Table 4: Mass Spectrometry Data for **3-Amino-4-chloropyridine**

m/z	Relative Intensity	Interpretation
128	High	Molecular Ion $[\text{M}]^+$
130	Medium	Isotopic Peak $[\text{M}+2]^+$ due to ^{37}Cl

Source: Based on data from PubChem.[1]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for a sample of **3-Amino-4-chloropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **3-Amino-4-chloropyridine** to elucidate its chemical structure.

Materials and Equipment:

- **3-Amino-4-chloropyridine** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- High-resolution NMR spectrometer (e.g., Bruker 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **3-Amino-4-chloropyridine** sample.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) directly in a clean, dry 5 mm NMR tube.
 - Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
- ^1H NMR Data Acquisition:
 - Acquire a single-pulse ^1H NMR spectrum.
 - Typical parameters:
 - Pulse angle: $30\text{-}45^\circ$
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters:
 - Pulse angle: $30\text{-}45^\circ$
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (due to the lower natural abundance of ^{13}C)
 - Process the data similarly to the ^1H spectrum.

- Reference the spectrum to the CDCl_3 triplet at approximately 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Amino-4-chloropyridine**.

Materials and Equipment:

- **3-Amino-4-chloropyridine** sample
- Methanol or other suitable volatile solvent
- GC-MS system equipped with an electron ionization (EI) source

Procedure:

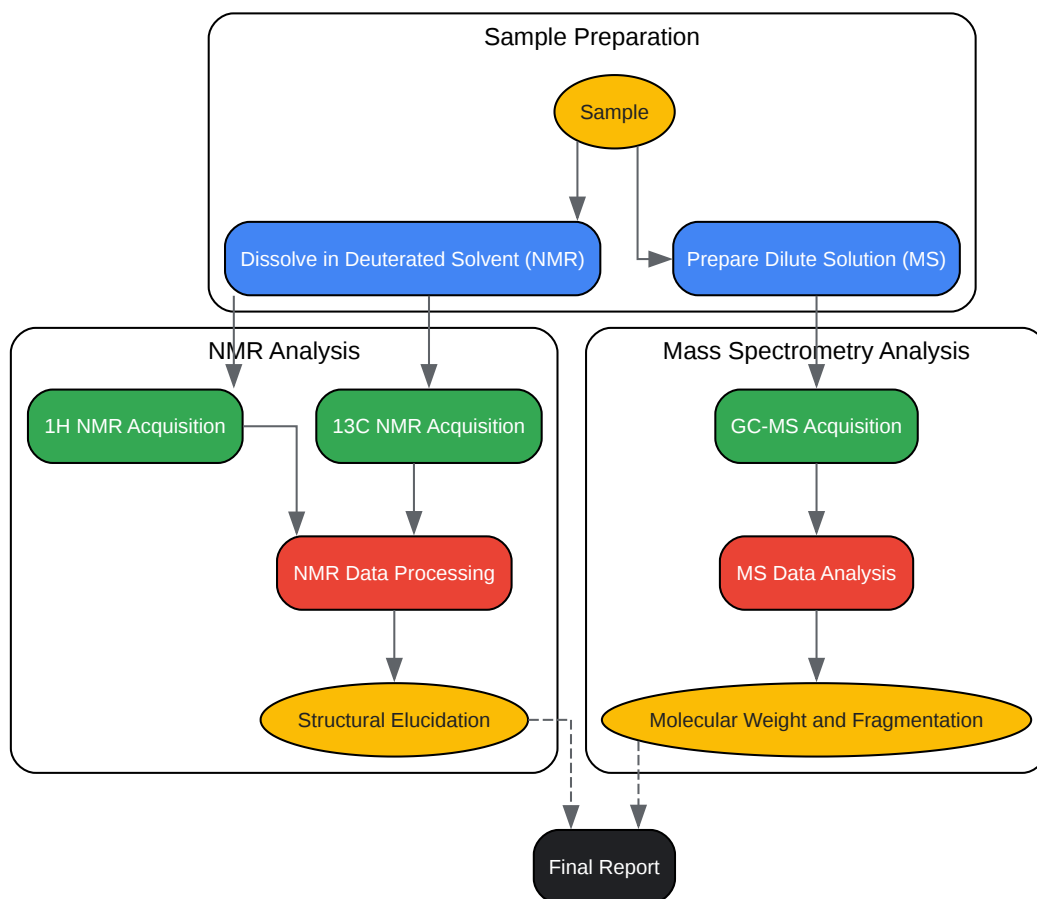
- Sample Preparation:
 - Prepare a dilute solution of the **3-Amino-4-chloropyridine** sample (approximately 1 mg/mL) in a volatile solvent such as methanol.
- Instrument Setup:
 - Set the GC parameters:
 - Injector temperature: 250 °C
 - Column: A suitable capillary column (e.g., HP-5ms).
 - Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier gas: Helium at a constant flow rate.
 - Set the MS parameters:
 - Ionization mode: Electron Ionization (EI)

- Ionization energy: 70 eV
- Mass range: m/z 30-300
- Source temperature: 230 °C
- Quadrupole temperature: 150 °C
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
 - Acquire the mass spectrum of the peak corresponding to the elution of **3-Amino-4-chloropyridine**.
 - Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. The presence of a chlorine atom should result in a characteristic M+2 isotopic pattern.

Visualizations

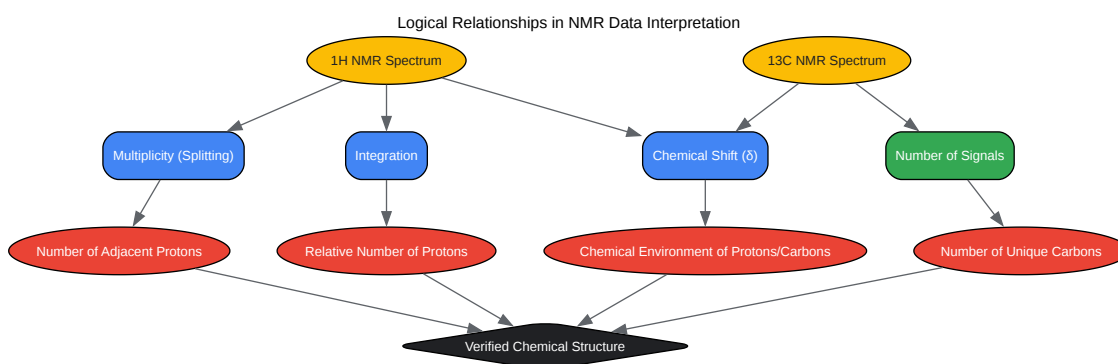
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like **3-Amino-4-chloropyridine**.

Workflow for Spectroscopic Analysis of 3-Amino-4-chloropyridine



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Caption: Workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationships in NMR data interpretation.

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References

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